
2-(1H-pyrazol-1-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-1-yl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring. This compound is of interest due to its unique structure, which combines the properties of both cyclopentane and pyrazole moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone, which is then cyclized to form the pyrazole ring. The hydroxyl group is introduced via oxidation or other suitable functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反応の分析
Types of Reactions
2-(1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized cyclopentane compounds .
科学的研究の応用
2-(1H-pyrazol-1-yl)cyclopentan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity .
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)cyclopentan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(1H-pyrazol-1-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activities that are not observed in its analogs .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-pyrazol-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2 |
InChIキー |
BOKRXYSLZWESBK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)O)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
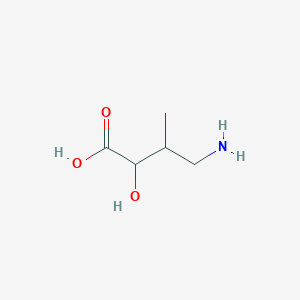
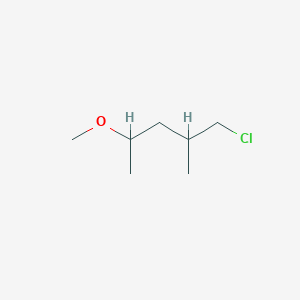
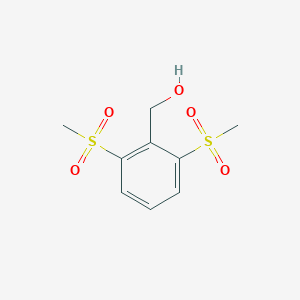
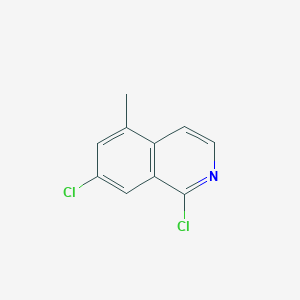
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
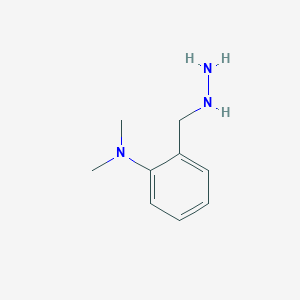
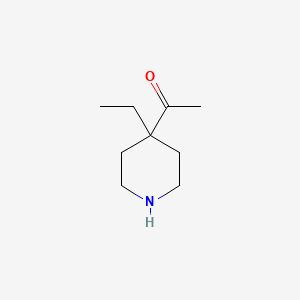
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
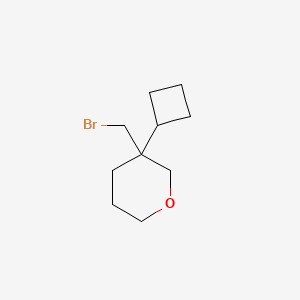
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)

